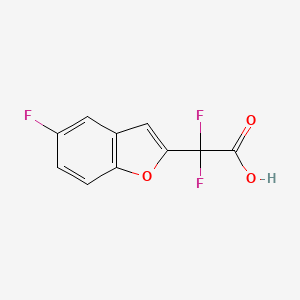
2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid is a fluorinated organic compound that features a benzofuran ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid typically involves the introduction of fluorine atoms into the benzofuran ring. One common method involves the reaction of 5-fluorobenzofuran with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials.
Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(trifluoromethyl)acetic acid
- 2,2-Difluoro-2-(chloromethyl)acetic acid
Uniqueness
2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid is unique due to the presence of both a benzofuran ring and multiple fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C10H5F3O3 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H5F3O3/c11-6-1-2-7-5(3-6)4-8(16-7)10(12,13)9(14)15/h1-4H,(H,14,15) |
InChI Key |
ZACMWFFYEWIVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















